3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes dimethoxyphenyl and dimethylphenoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step often involves the reaction of a dimethoxyphenyl derivative with the oxadiazole intermediate, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Dimethylphenoxy Group: The final step involves the reaction of the oxadiazole intermediate with a dimethylphenoxy derivative, often under basic conditions using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole is investigated for its potential biological activities. Compounds with similar structures have shown promise as antimicrobial, antifungal, and anticancer agents.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, polymers, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the dimethylphenoxy group, making it less complex.
5-(2,3-Dimethylphenoxy)-1,2,4-oxadiazole:
3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Substitutes the dimethylphenoxy group with a phenyl group, changing its chemical properties.
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole lies in its dual aromatic substitution, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-6-5-7-15(13(12)2)24-11-18-20-19(21-25-18)14-8-9-16(22-3)17(10-14)23-4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQHUYTZVZTMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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